N'-(3,4-dimethylbenzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]guanidine
Descripción
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-13-7-8-16(11-14(13)2)26(24,25)23-19(20)21-10-9-15-12-22-18-6-4-3-5-17(15)18/h3-8,11-12,22H,9-10H2,1-2H3,(H3,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTFLMXBFLOYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CNC3=CC=CC=C32)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N'-(3,4-dimethylbenzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]guanidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Guanidine moiety : Known for its role in biological systems and potential therapeutic effects.
- Indole group : Often associated with diverse biological activities, including antimicrobial and anticancer properties.
- Benzenesulfonyl group : Enhances solubility and bioavailability.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The guanidine group may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The indole moiety can bind to receptors such as serotonin receptors, influencing neurotransmission.
- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Biological Activities
Research indicates several biological activities associated with this compound:
Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cells. Mechanistic studies suggest that it may activate caspase pathways and inhibit cell proliferation.
Antimicrobial Properties
The compound has demonstrated activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM. |
| Study 2 | Explored antimicrobial activity against E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Evaluated neuroprotective effects in a rat model of ischemic stroke. Treatment with the compound resulted in reduced infarct size and improved neurological scores. |
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of this compound:
- Cell Viability Assays : In vitro studies using MTT assays demonstrated that the compound effectively reduces viability in various cancer cell lines.
- Mechanistic Insights : Flow cytometry analyses revealed that treatment leads to increased apoptotic cell populations.
- Synergistic Effects : Combination studies with existing chemotherapeutics indicate potential synergistic effects, enhancing overall efficacy.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substituent combination. Key comparisons include:
*Calculated based on molecular formula.
- Substituent Impact: 3,4-Dimethyl vs. Indole Positioning: The indole-3-yl group in the target compound contrasts with indole-2-yl derivatives (e.g., ), altering π-π stacking interactions with biological targets.
Research Findings and Limitations
- Analogues with acetylphenyl-indole moieties () show cytotoxic activity, implying that the target compound’s indole-ethyl group could confer similar properties.
- Stability Concerns : Sulfonamide-guanidine hybrids are prone to hydrolysis under acidic conditions, necessitating formulation optimization for therapeutic use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
